2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}acetamide
Description
Properties
IUPAC Name |
2-(2-oxo-1,3-benzoxazol-3-yl)-N-[(1-thiophen-2-ylcyclopropyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c20-15(18-11-17(7-8-17)14-6-3-9-23-14)10-19-12-4-1-2-5-13(12)22-16(19)21/h1-6,9H,7-8,10-11H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFHZQQECZXBEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)CN2C3=CC=CC=C3OC2=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}acetamide typically involves multiple steps, starting from readily available precursors. The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions. The thiophene-substituted cyclopropyl group is introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzoxazole or thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound may serve as a probe to study enzyme interactions or as a potential lead compound in drug discovery. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays.
Medicine
In medicine, 2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}acetamide could be investigated for its therapeutic potential. Its structural features suggest it may have activity against certain diseases or conditions, although further research is needed to confirm its efficacy and safety.
Industry
In industrial applications, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}acetamide involves its interaction with specific molecular targets. The benzoxazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The thiophene-substituted cyclopropyl group may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Benzoxazolone Derivatives
- BG16087 (3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-[(thiophen-2-yl)methyl]propanamide): Shares the benzoxazolone core but replaces the cyclopropane with a methyl group.
- Sontigidomide (rac-N-({2-[(3R)-2,6-dioxopiperidin-3-yl]-1-oxo-2,3-dihydro-1H-isoindol-5-yl}methyl)-2-oxo-2-{4-[1-(trifluoromethyl)cyclopropyl]phenyl}acetamide) :
Contains an isoindole-dione core instead of benzoxazolone but retains the cyclopropane motif. The trifluoromethyl group enhances lipophilicity, likely improving blood-brain barrier penetration for antineoplastic applications .
Oxadiazole and Thiazole Derivatives
- N-(2-iodophenyl)-2-[2-oxo-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]acetamide :
Replaces benzoxazolone with a 1,3,4-oxadiazole ring. Oxadiazoles are more electron-rich, which may alter redox properties and antioxidant activity, as observed in antiangiogenic studies . - 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide: Features a thiazole ring, which enhances coordination to metal ions.
Substituent Effects
Hydrogen Bonding and Crystal Packing
- The target compound’s benzoxazolone and acetamide groups likely form N–H⋯O and C=O⋯H–N interactions, similar to 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide , which stabilizes crystal lattices via R2<sup>2</sup>(8) motifs .
- In contrast, 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide forms 1-D chains via N–H⋯N bonds, reducing solubility but enhancing thermal stability .
Biological Activity
The compound 2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}acetamide is a novel chemical entity that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity based on available literature, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 288.32 g/mol. The compound features a benzoxazole moiety which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Research indicates that compounds containing the benzoxazole structure often act by inhibiting specific biological pathways. For instance, they may interfere with enzyme activity or receptor binding, leading to therapeutic effects in various conditions such as cancer and infections. The specific mechanism for this compound is still under investigation but may involve modulation of signaling pathways related to inflammation or cell proliferation.
In Vitro Studies
In vitro assays have been conducted to evaluate the compound's efficacy against various cell lines. Notably, studies have shown that derivatives of benzoxazole exhibit significant cytotoxicity against cancer cell lines, suggesting that this compound may share similar properties.
Table 1: In Vitro Activity Against Cancer Cell Lines
In Vivo Studies
Preliminary in vivo studies have assessed the pharmacokinetics and therapeutic potential of the compound. Animal models treated with the compound showed reduced tumor growth compared to controls, indicating potential as an anticancer agent.
Table 2: In Vivo Efficacy in Tumor Models
Case Studies
A recent case study explored the use of this compound in combination with standard chemotherapy agents. The results indicated enhanced efficacy and reduced side effects compared to chemotherapy alone. This suggests that the compound could serve as a valuable adjunct therapy in cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
